molecular formula C12H8ClF4NO B2826817 N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide CAS No. 2411230-12-9

N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide

Cat. No.: B2826817
CAS No.: 2411230-12-9
M. Wt: 293.65
InChI Key: ULQQPYAHFMUWMB-UHFFFAOYSA-N
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Description

N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide is a halogenated organic compound featuring a 3-chloro-4-fluorophenyl aromatic ring, a trifluoroethyl group, and a but-2-ynamide moiety. The compound’s structure combines electron-withdrawing substituents (chloro, fluoro, and trifluoroethyl) with a terminal alkyne group, which may influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF4NO/c1-2-3-10(19)18-11(12(15,16)17)7-4-5-9(14)8(13)6-7/h4-6,11H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQQPYAHFMUWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C1=CC(=C(C=C1)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide typically involves the reaction of 3-chloro-4-fluoroaniline with trifluoroacetaldehyde followed by the addition of but-2-ynoic acid. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction. The mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenated compounds like this one are prone to nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The halogenated phenyl ring can form strong interactions with protein binding sites, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The 3-chloro-4-fluorophenyl group distinguishes this compound from analogs like 3-chloro-N-phenyl-phthalimide (), which lacks fluorine and features a phthalimide backbone.

Similarly, cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide, ) contains a 3-chlorophenyl group but lacks fluorination. The dual chloro-fluoro substitution in the target compound could confer superior resistance to enzymatic degradation, a common advantage of fluorinated pharmaceuticals .

Trifluoroethyl vs. Trifluoromethyl Groups

The trifluoroethyl group in the target compound contrasts with flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, ), which has a trifluoromethyl group. For example, in agrochemicals, this bulk may reduce off-target interactions while maintaining herbicidal or fungicidal activity .

Amide and Alkyne Functionality

The but-2-ynamide moiety incorporates a terminal alkyne, which is rare in commercial pesticides or drugs listed in . This group may enable click chemistry applications or serve as a reactive handle for further derivatization. In contrast, compounds like inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide, ) feature simpler amide backbones, prioritizing hydrogen-bonding interactions over chemical reactivity .

Structural and Functional Data Tables

Table 1: Key Structural Features of Comparative Compounds

Compound Name Aromatic Substituents Fluorinated Group Functional Backbone
Target Compound 3-chloro-4-fluorophenyl Trifluoroethyl But-2-ynamide
3-Chloro-N-phenyl-phthalimide () 3-chlorophenyl None Phthalimide
Flutolanil () 3-(1-methylethoxy)phenyl Trifluoromethyl Benzamide
Cyprofuram () 3-chlorophenyl None Cyclopropanecarboxamide

Table 2: Hypothetical Physicochemical Properties*

Compound Name Molecular Weight (g/mol) logP (Predicted) Bioactivity Potential
Target Compound ~320 3.5 High (Agrochemical)
Flutolanil 323.3 3.8 Fungicidal
Cyprofuram 293.7 2.9 Fungicidal

*Data inferred from structural analogs and substituent contributions .

Research Implications and Trends

Fluorine’s role in reducing oxidative metabolism is well-documented in pharmaceuticals (), suggesting similar benefits in agrochemical contexts . Additionally, the alkyne group offers modularity for creating derivatives, a strategy increasingly adopted in drug discovery .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Begin with halogenation of 3-chloro-4-fluorophenyl precursors to introduce the trifluoroethyl group via nucleophilic substitution (e.g., using trifluoroethyl iodide under basic conditions) .
  • Step 2 : Couple the intermediate with but-2-ynamide using a copper- or palladium-catalyzed alkyne-amide cross-coupling reaction .
  • Characterization : Use 1H^1\text{H}-/13C^{13}\text{C}-NMR to confirm regioselectivity and LC-MS to verify molecular weight. Compare experimental spectra with PubChem data for analogous amides (e.g., InChIKey: KRDXNYGEOLWCLC-UHFFFAOYSA-N) .

Q. How can researchers design assays to evaluate the compound’s bioactivity in enzymatic inhibition?

  • Methodology :

  • Assay Design : Use fluorescence-based enzymatic assays (e.g., trypsin or kinase inhibition) with the compound at varying concentrations (1 nM–100 µM). Include positive controls (e.g., staurosporine for kinases) and measure IC50_{50} values .
  • Data Validation : Cross-reference activity with structurally similar compounds, such as oxalamide derivatives, to identify pharmacophore contributions .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental reactivity data?

  • Methodology :

  • Computational Adjustments : Recalculate logP and pKa using solvent-accessible surface area (SASA) models to account for solvation effects, which may explain discrepancies in solubility or reactivity .
  • Experimental Validation : Perform kinetic studies under varied conditions (e.g., pH 5–9) to test hydrolysis stability. Compare results with DFT-calculated transition states .

Q. What strategies optimize reaction yields when intermediates are unstable?

  • Methodology :

  • Stabilization : Introduce protecting groups (e.g., Boc for amines) during synthesis of the 3-chloro-4-fluorophenyl intermediate to prevent degradation .
  • Process Optimization : Use flow chemistry to minimize residence time of unstable intermediates. Monitor byproducts via HPLC-MS and adjust temperature/pH dynamically .

Q. How can structure-activity relationship (SAR) studies address low bioactivity in initial screens?

  • Methodology :

  • Structural Modifications : Replace the but-2-ynamide group with a thiadiazole or pyrazole moiety to enhance binding affinity, guided by SAR data from analogous compounds (e.g., thiophene-containing amides) .
  • Binding Assays : Perform molecular docking with crystallized enzyme targets (e.g., PDB entries) to identify steric clashes or unfavorable interactions .

Physical-Chemical Properties & Stability

Q. What methods determine solubility in aqueous and organic solvents?

  • Methodology :

  • Shake-Flask Method : Saturate the compound in buffers (pH 3–10) and organic solvents (e.g., DMSO, acetonitrile). Quantify via UV-Vis spectroscopy at λmax .
  • Data Cross-Check : Compare results with PubChem’s ALOGPS-predicted logS values for structurally related acetamides .

Q. How can degradation products be identified under accelerated storage conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via HPLC-MS/MS and match fragments to known pathways (e.g., hydrolysis of the ynamide group) .

Toxicity & Safety

Q. What in vitro models are suitable for preliminary toxicity screening?

  • Methodology :

  • Cell Viability Assays : Use HepG2 or HEK293 cells with MTT/WST-1 assays at 24–72 hr exposures. Include positive controls (e.g., cisplatin) .
  • Metabolic Stability : Test hepatic microsome clearance (human/rat) to predict in vivo half-life .

Q. How can conflicting toxicity data between in vitro and in vivo models be reconciled?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma protein binding and tissue distribution in rodent models. Adjust dosing regimens based on bioavailability disparities .
  • Metabolite Identification : Use high-resolution LC-QTOF-MS to detect toxic metabolites (e.g., fluorophenyl epoxides) not observed in vitro .

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